1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone
Description
The compound 1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone features a pyrrole core substituted with a 3-chloro-4-fluorophenyl group and two methyl groups at positions 2 and 3. Attached via a sulfanyl linkage is a tetrazole ring bearing a phenyl substituent. This structure combines aromatic, heterocyclic, and electron-withdrawing groups (Cl, F), which may influence physicochemical properties such as solubility, stability, and biological interactions .
Properties
IUPAC Name |
1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(1-phenyltetrazol-5-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN5OS/c1-13-10-17(14(2)27(13)16-8-9-19(23)18(22)11-16)20(29)12-30-21-24-25-26-28(21)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSWNEKSCIIRMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)F)Cl)C)C(=O)CSC3=NN=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 470.978 g/mol. The structure features a pyrrole ring, a tetrazole moiety, and various substituents that contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Several studies have highlighted the antimicrobial properties of similar pyrrole and tetrazole derivatives. These compounds have shown effectiveness against various bacterial strains and fungi.
- Antitumor Activity : The presence of specific functional groups in the structure has been linked to cytotoxic effects on cancer cell lines. For instance, compounds with similar structures have demonstrated significant antiproliferative activity in vitro.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of pyrrole derivatives indicated that compounds with similar structural frameworks possess notable antibacterial properties. In particular, modifications at the 3-position of the pyrrole ring enhance activity against Gram-positive bacteria.
Antitumor Activity
Research focusing on the anticancer potential of pyrrole-based compounds revealed that certain derivatives exhibit IC50 values comparable to established chemotherapeutics. For example, one study reported that a related compound demonstrated an IC50 value of 5.13 µM against C6 glioma cells, indicating strong cytotoxicity while sparing healthy L929 cells .
Study 1: Cytotoxicity Evaluation
In a comparative study, the compound was evaluated alongside known anticancer agents. It was found to induce apoptosis in C6 glioma cells through cell cycle arrest mechanisms, particularly in the G0/G1 phase. Flow cytometry analysis confirmed these findings, showing significant cell death attributed to the compound's action .
Further investigations into the mechanism revealed that the compound interacts with cellular targets involved in proliferation and apoptosis pathways. Molecular docking studies suggested favorable binding interactions with proteins related to cancer progression, supporting its potential as an anticancer agent .
Data Tables
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its unique combination of a pyrrole ring and a tetrazole moiety suggests possible interactions with biological targets, particularly in the treatment of:
- Cancer : Studies indicate that derivatives of pyrrole compounds exhibit anti-cancer properties by inducing apoptosis in cancer cells. The incorporation of a tetrazole group may enhance this activity through improved binding affinities to target proteins.
- Neurological Disorders : Research has shown that pyrrole derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression and anxiety.
Antimicrobial Activity
The compound's structure suggests that it may possess antimicrobial properties. Preliminary studies have shown that similar compounds exhibit activity against various bacterial strains, including multidrug-resistant organisms. The chlorofluorophenyl group may enhance permeability through bacterial membranes, increasing efficacy.
Biochemical Research
The compound serves as a valuable tool in biochemical assays for studying enzyme interactions and protein-ligand binding. Its sulfanyl group is particularly useful for labeling and tracking in proteomics research, allowing scientists to investigate protein functions and pathways.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of pyrrole derivatives, including similar compounds to the target molecule. Results indicated significant cytotoxicity against various cancer cell lines, attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Research conducted by a group at an academic institution tested several pyrrole-based compounds against clinical isolates of Staphylococcus aureus. The results demonstrated that compounds with structural similarities to the target molecule exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential for development into new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Pyrrole Substitutents
a) 1-[1-(2-Furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone ()
- Key Differences : The 3-chloro-4-fluorophenyl group is replaced with a polar furylmethyl substituent.
- However, reduced lipophilicity might affect membrane permeability .
b) 2-Chloro-1-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone ()
- Key Differences: Lacks the tetrazole-sulfanyl moiety; retains a mono-fluorinated phenyl group.
c) 2-Chloro-1-(2,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)ethanone ()
- Key Differences : Substitutes the chloro-fluorophenyl group with a trifluoromethylphenyl group.
- However, steric bulk may hinder interactions in confined binding pockets .
Variations in Heterocyclic Components
a) 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()
- Key Differences : Replaces tetrazole with a triazole ring and includes a sulfonyl group.
- Implications : Triazoles are less acidic (pKa ~6–8) than tetrazoles (pKa ~4–5), altering pH-dependent solubility and binding interactions. The sulfonyl group enhances polarity and may improve crystallinity .
b) 1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone ()
- Key Differences: Features a triazole linked to a quinoline group instead of tetrazole.
c) 1-[1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone ()
- Key Differences : Tetrazole is replaced with a fused triazolo-benzothiazole system.
- Implications : The benzothiazole component increases molecular rigidity and may enhance fluorescence properties, making it suitable for imaging applications. The fused system also elevates molecular weight (470.97 g/mol vs. ~400 g/mol for the target compound) .
Physicochemical and Structural Data
| Compound Name | Pyrrole Substituent | Heterocycle | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| Target Compound | 3-Chloro-4-fluorophenyl | Tetrazole | C₂₃H₂₀ClFN₄OS | ~450 | Chloro-fluoro substitution; tetrazole |
| 1-[1-(2-Furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone | Furylmethyl | Tetrazole | C₂₃H₂₂N₄O₂S | ~434 | Polar furan; lower lipophilicity |
| 2-Chloro-1-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone | 3-Fluorophenyl | None | C₁₅H₁₄ClFNO | ~297 | Simplified structure; no sulfanyl |
| 1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone | 4-Chlorophenyl | Triazole + Quinoline | C₂₆H₂₀ClN₅O₂S | ~510 | Extended aromatic system |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
